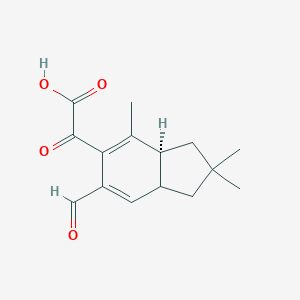![molecular formula C16H12ClN3OS2 B237906 N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide, commonly known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCA is a thioamide derivative of 2-aminobenzothiazole and is known for its diverse biological activities.
Mechanism of Action
BTCA exerts its biological activity by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. BTCA has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are responsible for the breakdown of extracellular matrix proteins. This inhibition is beneficial in the treatment of cancer, as it prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
BTCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. BTCA has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage.
Advantages and Limitations for Lab Experiments
BTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, the limitations of BTCA include its poor solubility in water, which can limit its bioavailability, and its potential for off-target effects.
Future Directions
There are several future directions for the research on BTCA. One area of interest is the development of BTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BTCA in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, the potential of BTCA as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, should also be explored.
Conclusion
In conclusion, BTCA is a promising chemical compound that has shown potential in various fields of scientific research. Its diverse biological activities and potential applications make it an attractive target for further investigation. The synthesis method of BTCA is well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesis Methods
The synthesis of BTCA involves the reaction between 2-aminobenzothiazole and 4-chloro-3-nitrobenzene in the presence of potassium carbonate and dimethylformamide as a solvent. The reaction mixture is then treated with thiourea to obtain the desired product, BTCA. The purity of the synthesized BTCA is confirmed by thin-layer chromatography and spectral analysis.
Scientific Research Applications
BTCA has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. BTCA has also been found to possess antimicrobial, antifungal, and anti-inflammatory properties.
properties
Molecular Formula |
C16H12ClN3OS2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c1-9(21)18-16(22)19-10-6-7-11(12(17)8-10)15-20-13-4-2-3-5-14(13)23-15/h2-8H,1H3,(H2,18,19,21,22) |
InChI Key |
SJFQWNFVMXYKJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)


![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)